molecular formula C7H7N3O3 B12864072 4-Methyl-3-nitropicolinamide

4-Methyl-3-nitropicolinamide

Cat. No.: B12864072
M. Wt: 181.15 g/mol
InChI Key: RRGOGJXLOVKAOM-UHFFFAOYSA-N
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Description

4-Methyl-3-nitropicolinamide is an organic compound with the molecular formula C7H7N3O3 It is a derivative of picolinamide, featuring a methyl group at the 4-position and a nitro group at the 3-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-nitropicolinamide typically involves the nitration of 4-methylpicolinamide. The process can be summarized as follows:

    Nitration: 4-Methylpicolinamide is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, at a controlled temperature to introduce the nitro group at the 3-position.

    Purification: The reaction mixture is then neutralized, and the product is extracted and purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-nitropicolinamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a catalyst, tin(II) chloride, iron powder with hydrochloric acid.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Reduction: 4-Methyl-3-aminopicolinamide.

    Substitution: Various substituted picolinamides depending on the nucleophile used.

Scientific Research Applications

4-Methyl-3-nitropicolinamide has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its derivatives can be used in the development of pharmaceuticals and agrochemicals.

    Biology: The compound and its derivatives may exhibit biological activity, making them candidates for drug discovery and development.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-3-nitropicolinamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-3-nitropyridine: Similar structure but lacks the amide group.

    3-Nitropicolinamide: Similar structure but lacks the methyl group.

    4-Methylpicolinamide: Similar structure but lacks the nitro group.

Uniqueness

4-Methyl-3-nitropicolinamide is unique due to the presence of both the methyl and nitro groups on the picolinamide scaffold. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H7N3O3

Molecular Weight

181.15 g/mol

IUPAC Name

4-methyl-3-nitropyridine-2-carboxamide

InChI

InChI=1S/C7H7N3O3/c1-4-2-3-9-5(7(8)11)6(4)10(12)13/h2-3H,1H3,(H2,8,11)

InChI Key

RRGOGJXLOVKAOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)C(=O)N)[N+](=O)[O-]

Origin of Product

United States

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